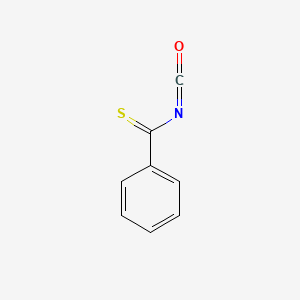

Benzenecarbothioyl isocyanate

Description

Notably, Benzyl isothiocyanate (CAS 622-78-6, C₈H₇NS, molecular weight 149.21) is highlighted as a key compound in the isothiocyanate family. It is characterized by a benzene ring linked to an isothiocyanate (–NCS) group . This compound is widely used in laboratory settings due to its reactivity with compounds containing active hydrogen atoms, though it requires stringent safety precautions, including respiratory protection and controlled storage .

The absence of direct data on Benzenecarbothioyl isocyanate suggests it may refer to a derivative with a thiocarbonyl (C=S) and isocyanate (–NCO) group. For this comparison, we focus on structurally analogous compounds, including Benzyl isocyanate, Benzenesulfonyl isocyanate, and 2-(Chloromethyl)phenyl isocyanate, to infer trends in reactivity, applications, and safety.

Properties

CAS No. |

3553-61-5 |

|---|---|

Molecular Formula |

C8H5NOS |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

benzenecarbothioyl isocyanate |

InChI |

InChI=1S/C8H5NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H |

InChI Key |

HLTCRBDDXHATCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenecarbothioyl isocyanate can be synthesized through several methods. One common method involves the reaction of benzenecarbothioyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of isocyanates, including benzenecarbothioyl isocyanate, often involves the phosgene process. This method includes the reaction of an amine with phosgene (COCl2) to produce the isocyanate and hydrogen chloride (HCl) as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are also being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: Benzenecarbothioyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.

Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Amines: Reacts with primary and secondary amines to form ureas.

Water: Reacts with water to produce carbon dioxide and an amine.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with water.

Scientific Research Applications

Benzenecarbothioyl isocyanate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of polyurethanes, coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of benzenecarbothioyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamates, respectively . The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic addition to the carbon atom of the isocyanate group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences among benzene-derived isocyanate/isothiocyanate compounds:

*Calculated based on formula.

Functional Group Reactivity

- Isocyanate (–NCO) vs. Isothiocyanate (–NCS):

Isocyanates (e.g., Benzyl isocyanate) react with hydroxyl (–OH) groups in polyols to form polyurethanes, widely used in adhesives and foams . Isothiocyanates (e.g., Benzyl isothiocyanate) exhibit similar reactivity but form thiourethane bonds, which may enhance thermal stability . - Substituent Effects:

The chloromethyl group in 2-(Chloromethyl)phenyl isocyanate introduces a reactive site for nucleophilic substitution, enabling covalent bonding in polymer matrices . Sulfonyl groups in Benzenesulfonyl isocyanate increase polarity, improving adhesion in moisture-curable adhesives .

Molecular Weight and Structural Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.